molecular formula C7H5BrClNO2 B15294125 2-Amino-3-bromo-6-chlorobenzoic acid

2-Amino-3-bromo-6-chlorobenzoic acid

Cat. No.: B15294125
M. Wt: 250.48 g/mol
InChI Key: FQJGLFZNTXSQQS-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-chlorobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

    Bromination: Benzoic acid is first brominated to introduce the bromine atom at the desired position.

    Chlorination: The brominated benzoic acid is then chlorinated to introduce the chlorine atom.

    Amination: Finally, the chlorinated compound undergoes amination to introduce the amino group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-bromo-6-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromobenzoic acid
  • 2-Amino-3-chlorobenzoic acid
  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-3-bromo-6-chlorobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications where specific functional groups are required.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-amino-3-bromo-6-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

FQJGLFZNTXSQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)N)Br

Origin of Product

United States

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